N-(2-{[2-(cyclopropylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(pyrrolidin-1-ylcarbonyl)benzamide
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Overview
Description
N-(2-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-(PYRROLIDINE-1-CARBONYL)BENZAMIDE is a complex organic compound known for its unique structure and potential applications in various fields This compound features a benzothiazole core, which is a bicyclic structure containing both benzene and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-(PYRROLIDINE-1-CARBONYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The subsequent introduction of the cyclopropylcarbamoyl and methylsulfanyl groups can be accomplished through nucleophilic substitution reactions. Finally, the pyrrolidine-1-carbonyl group is introduced via amide bond formation using appropriate coupling reagents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-(PYRROLIDINE-1-CARBONYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole core or the attached functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-(PYRROLIDINE-1-CARBONYL)BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-(PYRROLIDINE-1-CARBONYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The benzothiazole core is known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N’-(1,3-benzothiazol-2-yl)-arylamides: These compounds share the benzothiazole core and exhibit similar biological activities.
Cyclopropylcarbamoyl derivatives: Compounds with the cyclopropylcarbamoyl group may have comparable chemical properties and reactivity.
Uniqueness
N-(2-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-(PYRROLIDINE-1-CARBONYL)BENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropylcarbamoyl and pyrrolidine-1-carbonyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H24N4O3S2 |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
N-[2-[2-(cyclopropylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-(pyrrolidine-1-carbonyl)benzamide |
InChI |
InChI=1S/C24H24N4O3S2/c29-21(25-15-7-8-15)14-32-24-27-19-10-9-16(13-20(19)33-24)26-22(30)17-5-1-2-6-18(17)23(31)28-11-3-4-12-28/h1-2,5-6,9-10,13,15H,3-4,7-8,11-12,14H2,(H,25,29)(H,26,30) |
InChI Key |
YEXGQFFTIIAOHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2C(=O)NC3=CC4=C(C=C3)N=C(S4)SCC(=O)NC5CC5 |
Origin of Product |
United States |
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